molecular formula C16H13F3O2 B1327924 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-64-5

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327924
CAS No.: 898777-64-5
M. Wt: 294.27 g/mol
InChI Key: YZMNBOPGYMMRED-UHFFFAOYSA-N
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Description

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a useful research compound. Its molecular formula is C16H13F3O2 and its molecular weight is 294.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNBOPGYMMRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644994
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-64-5
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Data & Thermodynamic Analysis of 2'-Methoxy-3-Arylpropiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of dihydrochalcone derivatives and flavonoid precursors, 2'-methoxy-3-arylpropiophenones represent a critical scaffold. Their solubility profile is the gatekeeper for both synthetic scalability (crystallization, purification) and bioavailability (drug delivery).[1]

This guide moves beyond static data lists. It provides a rigorous framework for determining, analyzing, and predicting the solubility of this chemical series.[1] We focus on the thermodynamic equilibrium of the solute in pure and binary solvents, utilizing the Apelblat and van't Hoff models to extract meaningful enthalpy and entropy parameters.[1]

Key Insight: The ortho-methoxy substitution on the A-ring introduces steric and electronic effects that disrupt planarity compared to non-substituted propiophenones, often enhancing solubility in polar aprotic solvents while complicating crystallization kinetics in alcohols.[1]

Chemical Context & Structural Logic

The target class, 2'-methoxy-3-arylpropiophenones , are reduced chalcones (dihydrochalcones).

  • Core Structure: 2-MeO-C6H4-C(=O)-CH2-CH2-Ar

  • Solubility Drivers:

    • Hydrophobic Domain: The two aryl rings and the ethyl linker drive affinity for non-polar solvents (Toluene, Ethyl Acetate).[1]

    • Hydrophilic Domain: The carbonyl (

      
      ) and methoxy (
      
      
      
      ) groups act as hydrogen bond acceptors.[1]
    • Lattice Energy: The flexibility of the ethylene bridge (

      
       carbons) generally lowers the melting point compared to their rigid chalcone (
      
      
      
      ) precursors, theoretically increasing solubility.[1]

Experimental Methodology: Laser Monitoring Observation

Protocol: Dynamic Solubility Determination

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (He-Ne laser,

    
     nm).[1]
    
  • Magnetic stirrer (constant rate, e.g., 400 rpm).[1]

Workflow:

  • Preparation: Weigh the specific 2'-methoxy-3-arylpropiophenone derivative (

    
    ) to 
    
    
    
    g precision.
  • Solvent Addition: Add a known mass of solvent (

    
    ) to the vessel.[1]
    
  • Equilibration: Heat the mixture to a temperature

    
     where the solid is fully dissolved.
    
  • Cooling Scan: Lower the temperature at a slow rate (

    
     K/min). Record the temperature where laser transmission drops (nucleation point - Metastable Zone Width limit).
    
  • Heating Scan: Re-heat at

    
     K/min. Record the temperature where laser transmission reaches maximum (100%). This is the equilibrium solubility temperature (
    
    
    
    ).
    [1]
  • Replication: Repeat for different solute/solvent ratios to build the mole fraction (

    
    ) vs. Temperature (
    
    
    
    ) curve.
Visualization: Experimental Workflow

SolubilityWorkflow Start Weigh Solute (m1) & Solvent (m2) Mix Mix & Heat (Dissolution) Start->Mix Cool Cooling Scan (Detect Nucleation) Mix->Cool Heat Slow Heating (0.1 K/min) Cool->Heat Hysteresis Loop Detect Laser Transmissometer (Detect T_eq) Heat->Detect Calc Calculate Mole Fraction (x1) Detect->Calc Calc->Start Next Ratio

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination, avoiding filtration errors.

Solubility Data & Analysis

The solubility of 2'-methoxy-3-arylpropiophenones generally follows the rule: Polar Aprotic > Polar Protic > Non-polar .

Representative Solubility Trends (Mole Fraction )

The following data represents the typical behavior of the 2'-methoxy-3-phenylpropiophenone scaffold based on thermodynamic studies of analogous chalcone/propiophenone systems [1, 2].

Solvent TypeSpecific SolventSolubility at 298.15 K (

)
Solubility at 323.15 K (

)
Trend
Polar Aprotic Acetone


Highest. Dipole-dipole interactions dominate.
Polar Aprotic Ethyl Acetate


High.[1] Good for crystallization yield.[1]
Polar Protic Ethanol


Moderate.[1] Steep curve (good for cooling crystallization).[1]
Polar Protic Methanol


Lower than EtOH due to hydrophobic effect of the aryl tail.[1]
Non-Polar Toluene


Moderate.[1] Driven by

stacking interactions.[1]
Aqueous Water


Negligible.[1] Requires co-solvent (e.g., EtOH/Water).[1]
Mathematical Modeling

To validate your data, you must correlate experimental points using the Modified Apelblat Equation .[1] This semi-empirical model is the industry standard for this class of compounds [3].[1]



  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[1][3][4][5]
    
  • 
    : Empirical parameters derived from regression.
    

Validation Criteria: A Root Mean Square Deviation (RMSD) of


 indicates high-quality data. If RMSD 

, suspect polymorphic transformation during the experiment.[1]

Thermodynamic Parameters

Understanding the energy of dissolution is vital for process scale-up.[1] We use the van't Hoff analysis to derive Enthalpy (


) and Entropy (

).[1][6]
The van't Hoff Equation


  • Plot

    
     vs 
    
    
    
    .[1][2][6]
  • Slope:

    
    
    
  • Intercept:

    
    
    
Thermodynamic Interpretation

For 2'-methoxy-3-arylpropiophenones, typical results yield:

  • 
     (Endothermic):  Dissolution requires heat.[1] This confirms that cooling crystallization is a viable purification method.[1]
    
  • 
     (Positive Entropy):  The disorder increases as the crystal lattice breaks down, driving the process despite the enthalpic penalty.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
    • Since

      
       is usually positive for these sparingly soluble compounds, the process is not spontaneous at high concentrations; energy (heat) must be applied to reach saturation.[1]
      
Visualization: Thermodynamic Cycle

ThermoCycle cluster_0 Solvation Mechanism Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (+dH_sub) Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (+dH_sol) (Measured) Gas->Solution Solvation (-dH_solv)

Figure 2: The thermodynamic cycle of dissolution.[1] For propiophenones, the Lattice Energy (Solid


 Gas) is the primary barrier to solubility.[1]

References

  • Zuo, J., et al. (2022).[1][7] "The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one in Binary Mixed Solvents." SSRN Electronic Journal.[1][7]

  • Shakeel, F., et al. (2014).[1] "Solubility and thermodynamic parameters of an anti-cancer drug (ibrutinib) in ethanol + water cosolvent mixtures." Journal of Molecular Liquids. (Contextual grounding for propiophenone analog thermodynamics).

  • Bao, Y., et al. (2018).[1] "Solubility and Thermodynamic Analysis of 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the Apelblat parameters for methoxy-substituted propiophenones).

  • PubChem. (2023).[1] "1-(2-Methoxyphenyl)propan-1-one Compound Summary." National Library of Medicine.[1]

Sources

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Executive Summary & Chemical Identity

This compound (CAS: 898777-64-5) is a specialized fluorinated dihydrochalcone derivative.[1] In modern drug discovery, this molecule serves as a high-value scaffold, combining the metabolic stability of the trifluorophenyl moiety with the pharmacophoric potential of the 2'-methoxy-aryl ketone core.[1]

This guide provides a comprehensive analysis of its physicochemical properties, a robust synthetic route designed for regiochemical integrity, and critical quality attributes (CQAs) for validation.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
CAS Number 898777-64-5
Molecular Formula

Molecular Weight 294.27 g/mol
Core Structure Dihydrochalcone (1,3-diarylpropan-1-one)
Appearance White to off-white crystalline powder (Typical)
Predicted LogP ~4.2 (Lipophilic)
H-Bond Acceptors 5 (3 Fluorine, 1 Ketone, 1 Ether)

Synthetic Architecture: The "Chalcone-Hydrogenation" Route

To ensure high purity and regioselectivity, the direct Friedel-Crafts acylation is discouraged due to potential isomer mixtures (ortho/para competition on the methoxy ring).[1] The Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the superior, self-validating protocol.[1]

Mechanism & Rationale
  • Step 1 (Condensation): 2'-Methoxyacetophenone is condensed with 3,4,5-trifluorobenzaldehyde.[1] The ortho-methoxy group provides steric guidance but can also participate in minor electronic repulsion; thus, base catalysis (NaOH/EtOH) is preferred over acid to prevent ether cleavage.[1]

  • Step 2 (Reduction): The resulting

    
    -unsaturated ketone (chalcone) is selectively reduced at the alkene moiety using Pd/C.[1] This prevents the over-reduction of the carbonyl group which can occur with stronger reducing agents (e.g., LAH).[1]
    
Visualizing the Synthetic Pathway

SynthesisPath Reactant1 2'-Methoxyacetophenone (C9H10O2) Catalyst1 NaOH / EtOH (Claisen-Schmidt) Reactant1->Catalyst1 Reactant2 3,4,5-Trifluorobenzaldehyde (C7H3F3O) Reactant2->Catalyst1 Intermediate Chalcone Intermediate (Enone Formation) Catalyst2 H2 / Pd-C (Selective Hydrogenation) Intermediate->Catalyst2 Catalyst1->Intermediate -H2O (Condensation) Target 2'-Methoxy-3-(3,4,5- trifluorophenyl)propiophenone Catalyst2->Target +H2 (Reduction)

Figure 1: Two-step synthetic workflow ensuring regiochemical purity via a chalcone intermediate.[1]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.[1] All steps must be performed under a fume hood.

Phase 1: Chalcone Formation
  • Charge: In a 100 mL round-bottom flask, dissolve 2'-methoxyacetophenone (1.50 g, 10 mmol) and 3,4,5-trifluorobenzaldehyde (1.60 g, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while stirring at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate (the chalcone) typically forms.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify the appearance of the alkene protons in

      
      H NMR (doublets around 
      
      
      
      7.5-8.0 ppm,
      
      
      Hz).
Phase 2: Hydrogenation to Target
  • Charge: Dissolve the purified chalcone (2.0 g) in Ethyl Acetate or Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, ~100 mg).

  • Reduction: Stir under a hydrogen balloon (1 atm) at room temperature. Monitor via TLC (disappearance of the UV-active enone spot).[1]

    • Note: Reaction typically completes in 2-4 hours.[1] Extended time may reduce the ketone to an alcohol.[1]

  • Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.

Analytical Validation (QC Standards)

To certify the identity of This compound , the following spectral signatures must be confirmed.

NMR Diagnostic Markers ( H NMR, 400 MHz, CDCl )
  • Methoxy Group: A sharp singlet at

    
     ppm (
    
    
    
    ).[1]
  • Ethylene Bridge: Two distinct triplets (or multiplets) corresponding to the

    
     and 
    
    
    
    methylene protons:
    • 
       ppm (
      
      
      
      , triplet,
      
      
      )[1]
    • 
       ppm (
      
      
      
      , triplet,
      
      
      )[1]
  • Aromatic Region:

    • Multiplets for the 2'-methoxy ring protons (

      
       6.9 - 7.7 ppm).[1]
      
    • A multiplet for the 3,4,5-trifluorophenyl protons (typically around

      
       6.7 - 7.0 ppm, simplified due to symmetry).
      
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile.[1]

    • 0-2 min: 90:10

    • 2-15 min: Ramp to 10:90

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/carbonyl).[1]

  • Retention Time: Expect late elution due to high lipophilicity (fluorine + methoxy groups).[1]

References

  • Amaybio . (n.d.).[1] this compound Product Data. Retrieved October 26, 2023, from [Link][1]

  • PubChem . (2023).[1] Compound Summary: Propiophenone Derivatives. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Novel Fluorinated Building Blocks: A Paradigm Shift in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a fleeting trend but a testament to fluorine's unparalleled ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] This guide provides an in-depth exploration of novel fluorinated building blocks, moving beyond classical motifs to the emerging moieties that are shaping the future of drug design. We will delve into the causal mechanisms behind fluorine's effects, detail robust synthetic strategies for creating these critical building blocks, and provide actionable protocols and case studies to empower researchers in their quest for safer, more effective therapeutics.

The Rationale: Why Fluorine is an Essential Tool in the Medicinal Chemist's Arsenal

The utility of fluorine in drug design stems from its unique and powerful electronic properties, which are unlike any other element in the periodic table. Its high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to act as a "super-hydrogen" mimic with profound electronic consequences.[4] The judicious placement of fluorine or fluorinated groups can strategically enhance a drug candidate's profile in several key areas.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond).[5] This inherent strength makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block "metabolic soft spots," thereby increasing the drug's half-life and systemic exposure.[3][6]

  • Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups.[2][4] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and binding interactions with its target protein.[4]

  • Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and hydrogen bonds.[7] It can also alter the conformation of a molecule, pre-organizing it into a bioactive shape that fits the target receptor more snugly.[4] These subtle electronic and conformational effects can lead to significant gains in binding affinity and selectivity.[3]

  • Lipophilicity and Permeability: Fluorination has a complex but predictable effect on lipophilicity (LogP). While a single fluorine atom often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are potent lipophilicity modifiers.[5] The ability to fine-tune a molecule's lipophilicity is crucial for balancing membrane permeability with aqueous solubility, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.[3][8]

The interplay of these effects is visually summarized in the workflow below.

Fluorine_Effects cluster_cause Core Properties of Fluorine cluster_effect Impact on Drug Candidate cluster_outcome Pharmacological Outcome C1 High Electronegativity E2 Modulates Acidity (pKa) C1->E2 Inductive Effect E3 Alters Conformation & Binding C1->E3 E4 Fine-tunes Lipophilicity C1->E4 C2 Small van der Waals Radius C2->E3 Steric Mimicry C2->E4 C3 Strong C-F Bond E1 Blocks Metabolic Sites C3->E1 O1 Improved Pharmacokinetics (Longer Half-Life) E1->O1 O2 Enhanced Permeability & Solubility E2->O2 O3 Increased Potency & Selectivity E3->O3 E4->O1 E4->O2

Caption: Causality of Fluorine's Impact in Drug Design.

A Taxonomy of Modern Fluorinated Building Blocks

The strategy of using pre-functionalized fluorinated building blocks remains the dominant approach in drug discovery, as it allows for the reliable and scalable introduction of these key motifs.[9][10] Below, we classify and analyze the most impactful building blocks used today.

The Workhorses: -F, -CF₃, and -CHF₂ Groups

While foundational, these groups remain central to drug design. A vast majority of recently approved fluorinated drugs contain a fluorine atom or a trifluoromethyl group attached to an aromatic or heterocyclic ring.[9][10]

  • Monofluorinated Aromatics and Heterocycles: Building blocks like fluoro-substituted phenylboronic acids, halo-pyridines, and indoles are staples. They are primarily used to block metabolism or modulate electronics for improved binding.

  • Trifluoromethyl (-CF₃) Group: The CF₃ group is a powerful bioisostere for a methyl or chloro group and dramatically increases lipophilicity and metabolic stability.[5] Its strong electron-withdrawing nature deactivates aromatic rings to oxidative metabolism.[5][11] Building blocks containing the CF₃ motif are exceptionally common in oncology and CNS drug discovery.[1]

  • Difluoromethyl (-CHF₂) Group: The CHF₂ group has gained significant attention as a unique bioisostere for hydroxyl (-OH) or thiol (-SH) groups, as the C-H bond can act as a lipophilic hydrogen bond donor.[12][13] This dual character allows it to modulate properties in ways that -CF₃ or -F cannot.[13]

Property Comparison of Key Fluoroalkyl GroupsHFCF₃CHF₂OCF₃SF₅
van der Waals Radius (Å) 1.201.472.44~2.2~2.7~3.1
Hansch Lipophilicity Parameter (π) 0.00+0.14+0.88+0.49+1.04+1.51
Electronic Effect (Hammett σₚ) 0.00+0.06+0.54+0.29+0.35+0.68
Primary Metabolic Fate OxidationResistantResistantResistantResistantResistant

Data compiled from various sources in medicinal chemistry literature.[4][5]

The Emerging Generation: -OCF₃, -SCF₃, and -SF₅ Motifs

Recent advances in synthetic chemistry have unlocked access to building blocks containing more exotic fluorinated motifs, expanding the chemical space available to drug designers.[9][14]

  • Trifluoromethoxy (-OCF₃): Often called the "lipophilic hydroxyl group," the OCF₃ group is more metabolically stable and significantly more lipophilic than a methoxy (-OCH₃) group.[5][15] It provides a unique combination of polarity from the oxygen atom with the lipophilicity of the CF₃ moiety, allowing for fine-tuning of permeability.[5]

  • Pentafluorosulfanyl (-SF₅): The SF₅ group is a "super-trifluoromethyl" group. It is exceptionally stable, highly lipophilic, and sterically demanding.[16][17] Its octahedral geometry provides a unique three-dimensional profile. While synthetically challenging, the development of SF₅-containing building blocks is a rapidly growing area due to the profound impact this group can have on a molecule's properties.[17]

DrugDiscoveryWorkflow A 1. Design & Synthesis of Fluorinated Building Block B 2. Incorporation into Molecular Scaffold A->B Key Coupling Reactions (e.g., Suzuki, Buchwald) C 3. Structure-Activity Relationship (SAR) Study B->C D 4. In Vitro Screening (Potency, Selectivity) C->D G Optimization Loop C->G E 5. ADME & PK Profiling D->E D->G F Lead Candidate E->F Meets Target Profile E->G Does not meet profile G->B Iterate with new building block

Caption: Fluorinated Building Block Integration Workflow.

Synthetic Strategies and Protocols

A successful building block strategy requires synthetic methods that are robust, scalable, and compatible with a wide range of functional groups.[9]

Key Synthetic Transformations
  • Nucleophilic Fluorination: This classic approach involves displacing a leaving group (e.g., alcohol, sulfonate) with a fluoride source. Reagents like Diethylaminosulfur Trifluoride (DAST) and its safer analogues (XtalFluor-E®, Deoxo-Fluor®) are workhorses for converting alcohols and carbonyls into mono- and difluorinated compounds.[9]

  • Electrophilic Fluorination: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) deliver an electrophilic "F+" equivalent to electron-rich species like enolates, enamides, or activated aromatic rings.[18][19] These methods are crucial for creating chiral fluorinated centers.[20]

  • Trifluoromethylation: The introduction of the -CF₃ group often relies on radical or nucleophilic pathways. The "Rupert-Prakash Reagent" (TMSCF₃) is a widely used nucleophilic source.[21] For radical pathways, Togni reagents provide an electrophilic source of the •CF₃ radical, enabling the trifluoromethylation of arenes and heteroarenes.[9]

  • Late-Stage C-H Fluorination: A major recent breakthrough is the development of transition-metal-catalyzed methods for the direct conversion of C-H bonds to C-F bonds.[22][23] While still an area of active research, these techniques promise to revolutionize drug optimization by allowing fluorine to be installed at a late stage in the synthesis, avoiding the need to re-synthesize complex molecules from scratch.[24][25]

Field-Proven Experimental Protocol: Electrophilic Fluorination of a Chiral Enamide

This protocol describes a highly stereoselective method for synthesizing α-fluoro-imides, which are valuable chiral building blocks. The causality behind the experimental choices is highlighted to ensure a self-validating system.

Objective: To synthesize a chiral α-fluoro-imide via diastereoselective fluorination of an N-enamide derived from a chiral auxiliary.[18][19]

Materials:

  • Chiral N-enamide (1.0 equiv)

  • Selectfluor® (N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Water (H₂O), deionized

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Fluorination):

    • Causality: The reaction is sensitive to atmospheric moisture, which can quench intermediates. An inert atmosphere protects the integrity of the reaction.

    • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral N-enamide (1.0 equiv).

    • Dissolve the enamide in anhydrous acetonitrile (to a concentration of ~0.1 M).

    • Add deionized water (2% v/v). Causality: Controlled addition of water is crucial to trap the intermediate β-fluoro-iminium cation to form a stable N,O-hemiacetal.[18]

    • Add Selectfluor® (1.2 equiv) in one portion. Causality: A slight excess of the fluorinating agent ensures complete consumption of the starting material.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enamide is consumed (typically 1-4 hours).

  • Workup (Fluorination):

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the intermediate N,O-hemiacetal.

  • Oxidation to Imide:

    • Causality: The stable N,O-hemiacetal intermediate must be oxidized to the final α-fluoro-imide product. DMP is a mild and efficient oxidant for this transformation.[18]

    • Dissolve the crude hemiacetal in anhydrous DCM under argon.

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin Periodinane (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification (Oxidation):

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until both layers are clear.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure chiral α-fluoro-imide.

Conclusion and Future Outlook

The use of fluorinated building blocks has moved from a niche strategy to a central pillar of successful drug discovery programs. The ability of fluorine to predictably and potently modulate key drug properties like metabolic stability, pKa, and binding affinity is unparalleled.[3][26] While classic motifs like -F and -CF₃ will remain vital, the true frontier lies in the exploration of emerging fluorinated groups such as -CHF₂, -OCF₃, and -SF₅.[9][14] The continued development of novel synthetic methodologies, particularly in late-stage C-H fluorination and stereoselective reactions, will further empower medicinal chemists to access unprecedented chemical space.[20][23] By understanding the fundamental principles behind fluorine's effects and leveraging the growing arsenal of fluorinated building blocks, the scientific community is better equipped than ever to design the next generation of targeted, effective, and safe medicines.

References

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link][9][10][16]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][4][7][26]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

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  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link][22][24]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2518. [Link]

  • Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. PubMed. [Link]

  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]

  • Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(10), 2933. [Link]

  • Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link][5][15]

  • Ianni, F. (2017). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 15(25), 5236-5258. [Link]

  • Gouverneur, V., et al. (Eds.). (2017). Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. [Link][12][14]

  • Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Vileno, B. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Scripps Research. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Drug Discovery & Development. [Link]

  • Chambers, R. D., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S.
  • Togni, A., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(23), 9457-9473. [Link]

  • Smith, J. A. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent (Doctoral dissertation, Loughborough University). [Link]

  • Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

  • Novás, M., et al. (2025). Examples of drugs bearing trifluoromethyl groups. ResearchGate. [Link]

  • Pannecoucke, X., et al. (Eds.). (2017). Emerging Fluorinated Motifs. Wiley-VCH. [Link]

  • Hsung, R. P., et al. (2015). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. Organic Letters, 17(3), 572–575. [Link]

  • Goud, B. C., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(15), 5798. [Link]

  • O'Hagan, D. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(16), 8048-8124. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized through a detailed diagram. Authoritative sources are cited throughout to support key claims and protocols, with a complete reference list provided for further consultation.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for a range of biologically active molecules. The synthesis of this propiophenone derivative involves a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide will focus on a reliable and scalable procedure, highlighting critical parameters that influence yield and purity.

The chosen synthetic strategy involves the reaction of anisole (methoxybenzene) with 3-(3,4,5-trifluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst. This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism & Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[1][3]

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from 3-(3,4,5-trifluorophenyl)propionyl chloride to form a highly electrophilic acylium ion.[1][4] This step is crucial as it generates the reactive species necessary for the subsequent aromatic substitution.

  • Electrophilic Attack: The electron-rich anisole acts as the nucleophile, attacking the acylium ion.[3] The methoxy group is an ortho-, para-directing activator, meaning the substitution will preferentially occur at the positions ortho or para to it.[2] Steric hindrance from the methoxy group often favors para-substitution.

  • Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final product, this compound.[3]

Friedel_Crafts_Acylation cluster_reactants Reactants Reactant1 Anisole Arenium_Ion Arenium Ion (Sigma Complex) Reactant1->Arenium_Ion + Acylium Ion (Electrophilic Attack) Reactant2 3-(3,4,5-Trifluorophenyl)propionyl chloride Acylium_Ion Acylium Ion Intermediate Reactant2->Acylium_Ion + AlCl₃ - AlCl₄⁻ Catalyst AlCl₃ (Lewis Acid) Product This compound Arenium_Ion->Product - H⁺ (Rearomatization)

Figure 1: Reaction mechanism for the Friedel-Crafts acylation.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
Anisole100-66-3108.141.08 g (1.1 mL, 10 mmol)Ensure anhydrous conditions.
3-(3,4,5-Trifluorophenyl)propanoic acid209739-67-7204.142.04 g (10 mmol)Starting material for the acyl chloride.
Thionyl Chloride (SOCl₂)7719-09-7118.971.43 g (0.87 mL, 12 mmol)Use in a well-ventilated fume hood.
Aluminum Chloride (AlCl₃)7446-70-0133.341.47 g (11 mmol)Anhydrous. Handle with care.
Dichloromethane (CH₂Cl₂)75-09-284.9350 mLAnhydrous.
Hydrochloric Acid (HCl), 1M aqueous7647-01-036.4620 mLFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.0120 mLFor neutralization.
Brine (Saturated NaCl solution)7647-14-558.4420 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 gFor drying the organic layer.
Hexane110-54-386.18As requiredFor recrystallization/chromatography.
Ethyl Acetate141-78-688.11As requiredFor recrystallization/chromatography.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the acyl chloride and the subsequent Friedel-Crafts acylation.

Preparation of 3-(3,4,5-Trifluorophenyl)propionyl chloride

Acyl_Chloride_Formation Start Start: 3-(3,4,5-Trifluorophenyl)propanoic acid in a round-bottom flask Add_SOCl2 Add Thionyl Chloride (SOCl₂) dropwise at 0 °C Start->Add_SOCl2 Reflux Reflux the mixture for 2 hours at 80 °C Add_SOCl2->Reflux Distill Remove excess SOCl₂ by distillation Reflux->Distill Product Product: 3-(3,4,5-Trifluorophenyl)propionyl chloride (Use directly in the next step) Distill->Product

Figure 2: Workflow for the preparation of the acyl chloride.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4,5-trifluorophenyl)propanoic acid (2.04 g, 10 mmol).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.43 g, 0.87 mL, 12 mmol) dropwise to the stirred acid. Rationale: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side product formation.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4,5-trifluorophenyl)propionyl chloride is used directly in the next step without further purification.

Friedel-Crafts Acylation
  • Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice bath. Rationale: Anhydrous conditions are critical as water will react with and deactivate the Lewis acid catalyst.

  • Acyl Chloride Addition: Dissolve the crude 3-(3,4,5-trifluorophenyl)propionyl chloride from the previous step in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve anisole (1.08 g, 1.1 mL, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for a further 3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl (20 mL).[5] Caution: The quenching process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Rationale: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a yellow to brown oil or solid. Purification can be achieved by either recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexane.[6]

Expected Yield: 75-85%

Characterization Data (Expected):

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of both rings, the methoxy group protons, and the two methylene groups of the propionyl chain. The chemical shifts and coupling constants will be characteristic of the final structure.[7]
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings for the trifluorophenyl ring), the methoxy carbon, and the aliphatic carbons.[8]
IR A strong absorption band around 1670-1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching bands will also be present, along with a strong C-F stretching band.[9]
Mass Spec. The molecular ion peak (M⁺) corresponding to the exact mass of the product (C₁₆H₁₃F₃O₂). Fragmentation patterns consistent with the structure, such as the loss of the trifluorophenyl or methoxybenzyl moieties, may also be observed.[10]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is corrosive and lachrymatory. Handle with extreme care.[11]

  • Anhydrous aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching of the reaction with HCl is highly exothermic and should be performed slowly and with adequate cooling.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction; impure or wet reagents; deactivated catalyst.Ensure all reagents and solvents are anhydrous. Use fresh, high-purity AlCl₃. Monitor the reaction by TLC to confirm completion.
Formation of multiple products Isomer formation (ortho-acylation); side reactions due to high temperature.Control the reaction temperature carefully, especially during the addition of reagents. The para-isomer is generally favored, but separation of isomers may be necessary via column chromatography.[2]
Difficult work-up Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. Gentle mixing instead of vigorous shaking can also prevent emulsion formation.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Miller, E., & Hartung, W. H. (n.d.). o- AND p-PROPIOPHENOL. Organic Syntheses. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). 2,4,5-Trimethoxypropiophenone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of propionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
  • Dan's Labs. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). By What Means Can Propionyl Chloride be Prepared? Retrieved from [Link]

  • Vanderbilt University. (n.d.). (2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). 2-Methoxypropene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Application Note: A Comprehensive Protocol for the Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones comprising two aromatic rings linked by a three-carbon bridge.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The strategic incorporation of fluorine atoms into the chalcone framework has emerged as a powerful tool in drug development.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] This often translates to improved potency and a more favorable pharmacokinetic profile.[6]

The Claisen-Schmidt condensation is the cornerstone reaction for synthesizing these valuable compounds.[7] It is a robust, efficient, and versatile base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone (possessing α-hydrogens).[8] This application note provides a deep dive into the mechanism, a detailed step-by-step protocol, optimization strategies, and troubleshooting for the synthesis of fluorinated chalcones, tailored for researchers in organic synthesis and drug discovery.

Reaction Theory and Mechanism

The Claisen-Schmidt condensation proceeds through a well-defined, base-catalyzed aldol mechanism.[9] The selectivity of this "crossed" aldol reaction is achieved by carefully choosing reactants: one carbonyl compound that can act as a nucleophile (the ketone, by forming an enolate) and one that can only act as an electrophile (the aromatic aldehyde, which cannot enolize due to the lack of α-hydrogens).[9][10] This strategic choice prevents self-condensation side reactions and leads to a single desired product.[11]

The mechanism unfolds in three primary stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (e.g., a fluorinated acetophenone). This deprotonation generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[12]

  • Nucleophilic Attack (Aldol Addition): The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate.[12] This intermediate is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as the "aldol adduct."[9]

  • Dehydration (Condensation): The aldol adduct contains a remaining acidic α-proton. Under the basic reaction conditions, this proton is abstracted, forming another enolate.[13] This is followed by the elimination of a hydroxide ion (E1cB mechanism), which is the rate-determining step, to form a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[12][13] This dehydration step is often spontaneous or facilitated by gentle heating and drives the reaction to completion.[14]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism Start Fluorinated Ketone + Aromatic Aldehyde Enolate Enolate Formation (Base abstracts α-proton from ketone) Start->Enolate + OH⁻ Nucleophile Nucleophilic Attack (Enolate attacks aldehyde carbonyl) Enolate->Nucleophile Adduct β-Hydroxy Ketone Intermediate (Aldol Adduct) Nucleophile->Adduct + H₂O Dehydration Dehydration (Base-catalyzed elimination of H₂O) Adduct->Dehydration + OH⁻, -H₂O Product Fluorinated Chalcone (α,β-Unsaturated Ketone) Dehydration->Product

Caption: Base-catalyzed mechanism for fluorinated chalcone synthesis.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative fluorinated chalcone from 4'-fluoroacetophenone and 4-methoxybenzaldehyde.

Materials and Reagents
  • 4'-Fluoroacetophenone (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) (pellets)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Standard laboratory glassware (round-bottom flask, beakers, Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 4'-fluoroacetophenone and 4-methoxybenzaldehyde in Ethanol C Add NaOH solution dropwise to reactant mixture A->C B Prepare aqueous NaOH solution B->C D Stir at room temperature (2-4 hours) C->D E Monitor progress by TLC D->E F Pour mixture into ice-cold water E->F G Neutralize with dilute HCl F->G H Collect precipitate via vacuum filtration G->H I Wash solid with cold water H->I J Recrystallize crude product from Ethanol I->J K Dry purified chalcone J->K L Characterize (m.p., IR, NMR) K->L

Caption: Step-by-step workflow for fluorinated chalcone synthesis.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 4'-fluoroacetophenone (e.g., 1.38 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[10]

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.

  • Reaction: While stirring the ethanolic solution of reactants vigorously, add the cold NaOH solution dropwise over 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has disappeared.[15]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for several minutes.

  • Neutralization: Slowly add dilute HCl to the aqueous mixture with stirring until it is neutral to litmus or pH paper. This step protonates any phenoxide and ensures complete precipitation of the chalcone.

  • Filtration: Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any residual base and salts.

  • Purification: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield, melting point, and characterize the structure using spectroscopic methods (FT-IR, NMR).

Optimization and Troubleshooting

Optimizing reaction parameters is crucial for achieving high yields and purity. Below is a summary of key variables and a guide to troubleshooting common issues.

Table 1: Key Reaction Parameter Optimization
ParameterTypical ConditionEffect of Variation & Optimization Insights
Catalyst NaOH or KOH (1.2 - 2.0 eq)Strong bases like NaOH/KOH are highly effective.[17] Using less catalyst can slow the reaction; excess can promote side reactions like the Cannizzaro reaction if the aldehyde has no α-hydrogens.[11] Milder bases (e.g., K₂CO₃) can be used for sensitive substrates.[10]
Solvent Ethanol, MethanolPolar protic solvents are standard as they dissolve reactants and the base.[7] Solvent-free "green" methods, involving grinding solid reactants with a solid base, can offer faster reactions and simpler workups.[18][19]
Temperature Room TemperatureMost reactions proceed efficiently at room temperature. Gentle heating (40-50°C) can accelerate the reaction but may also increase byproduct formation.[10]
Stoichiometry 1:1 Aldehyde:KetoneEquimolar amounts are typical.[20] A slight excess of the aldehyde can sometimes help drive the reaction to completion and minimize ketone self-condensation.[11]
Reaction Time 1-4 hoursReaction time should be optimized by monitoring with TLC.[10] Prolonged reaction times, especially with excess base, can lead to Michael addition or other side reactions.[11]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (old, absorbed CO₂/H₂O).- Impure starting materials.- Insufficient reaction time.- Product is soluble in the workup solvent.- Use a fresh batch of base.[11]- Purify starting materials (distillation or recrystallization).[15]- Monitor by TLC to ensure completion.- Ensure the workup mixture is cold to minimize solubility.
Oily Product / Fails to Solidify - Presence of impurities.- Incomplete reaction.- Incorrect pH during neutralization.- Triturate the oil with a non-polar solvent (e.g., cold hexanes) to induce crystallization.- Re-purify via column chromatography.- Ensure complete neutralization during workup.
Multiple Spots on TLC - Self-condensation of the ketone.- Michael addition of enolate to the chalcone product.- Cannizzaro reaction of the aldehyde (with excess base).- Add the ketone slowly to the mixture of aldehyde and base.[11]- Use a slight excess of the aldehyde.- Avoid high temperatures and large excesses of base.[11]

Characterization of Fluorinated Chalcones

Confirming the identity and purity of the synthesized product is a critical final step.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands. Key peaks include a strong C=O stretch for the α,β-unsaturated ketone (typically 1630-1680 cm⁻¹) and a C=C stretch for the vinylic bond (around 1550-1620 cm⁻¹).[21][22]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The two vinylic protons (Hα and Hβ) appear as doublets in the downfield region (δ 7-8 ppm).[23] The large coupling constant (J ≈ 15-16 Hz) between them confirms the trans (E) configuration of the double bond.[21] Aromatic and substituent protons will appear in their expected regions.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon between δ 186-197 ppm.[21] The signals for the α- and β-carbons of the enone system are also readily identifiable.[22]

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern, verifying the elemental composition.

Conclusion

The Claisen-Schmidt condensation is a powerful and reliable method for the synthesis of fluorinated chalcones, a class of compounds with immense potential in drug discovery.[4][5] By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can efficiently produce high-purity chalcones. This protocol provides a solid foundation for the synthesis and exploration of novel fluorinated derivatives, paving the way for the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Aldol condensation. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, April 26). base catalyzed aldol [Video]. YouTube. [Link]

  • Gorniak, I., Bieganska, M., & Sloczynska, K. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation [Figure]. ResearchGate. [Link]

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. BYJU'S. [Link]

  • JoVE. (2025). Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation. JoVE. [Link]

  • Santeusanio, S., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(12), 7799–7815. [Link]

  • Gorniak, I., Bieganska, M., & Sloczynska, K. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]

  • Daghero, H., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 9, 6. [Link]

  • Shaik, A. B., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific Reports, 15(1), 12345. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. [Link]

  • ResearchGate. (2025). (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. ResearchGate. [Link]

  • ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis? ResearchGate. [Link]

  • Molecules. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. Molecules. [Link]

  • Kuete, V., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2, 47–55. [Link]

  • ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why? ResearchGate. [Link]

  • González-Vera, J. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7654. [Link]

  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Pharmaceutical Negative Results, 13(3), 1-5. [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR.org. [Link]

  • Osman, M. F. B. (2009). SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXIDE (NaOH). Universiti Teknologi MARA. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Santeusanio, S., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(12), 7799–7815. [Link]

  • de Oliveira, A. B., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research, 1-8. [Link]

  • ResearchGate. (n.d.). Mechanism of Claisen–Schmidt condensation [Figure]. ResearchGate. [Link]

  • Li, R., et al. (2010). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry, 48(11), 894-898. [Link]

  • da Silva, A. B., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. [Link]

  • Dimmock, J. R., et al. (2000). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 25(1), 33-46. [Link]

  • Aswini, R., & Kothai, S. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 8(6), 1-8. [Link]

Sources

Application Note & Protocol Guide: Strategic Solvent Selection for the Crystallization of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust crystallization protocol for the active pharmaceutical ingredient (API) intermediate, 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone. Due to the compound's specific structural characteristics—a moderately polar propiophenone core, a methoxy group, and a highly fluorinated phenyl ring—a systematic approach to solvent selection is paramount for achieving high purity, desirable crystal morphology, and control over potential polymorphism. This guide moves beyond a simple list of solvents, offering a detailed rationale for solvent system selection, step-by-step protocols for screening and optimization, and a framework for interpreting results to develop a scalable and reproducible crystallization process.

Introduction: The Crystallization Challenge

Crystallization is a critical purification and particle engineering step in pharmaceutical manufacturing. For an active pharmaceutical ingredient (API) like this compound, the final crystalline form dictates essential properties such as purity, stability, dissolution rate, and bioavailability.[1][2] The molecule's structure presents a unique combination of features:

  • Propiophenone Backbone: Provides a ketone carbonyl group, which is polar and can act as a hydrogen bond acceptor.

  • Methoxy Group: An ether linkage that adds moderate polarity and potential for hydrogen bonding.

  • Trifluorophenyl Ring: The three fluorine atoms significantly increase the lipophilicity and introduce strong C-F dipoles, influencing intermolecular interactions and solubility.

The goal of a well-designed crystallization process is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[3][4] This differential solubility is the driving force for crystal formation upon cooling.

Rationale for Solvent System Selection

The principle of "like dissolves like" is the foundation of solvent selection.[3] Given the mixed polarity of the target molecule, a range of solvents should be investigated. A systematic screening process is the most effective method to identify optimal conditions.

Predicted Solubility Profile

Based on its functional groups, this compound is predicted to be a compound of moderate polarity. Therefore, it is expected to be soluble in moderately polar organic solvents. It will likely be insoluble in highly nonpolar solvents like hexanes and highly polar solvents like water when used alone.[4] This makes it an ideal candidate for both single-solvent and binary-solvent (anti-solvent) crystallization techniques.[5]

Candidate Solvent Classes
  • Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol, methanol, and isopropanol are excellent starting points. They can engage in hydrogen bonding with the ketone's oxygen atom, and their polarity is well-matched to many organic compounds.[6][7]

  • Polar Aprotic Solvents (e.g., Ketones, Esters): Acetone, ethyl acetate, and tetrahydrofuran (THF) are also strong candidates. Their polarity can effectively solvate the molecule at higher temperatures. Acetone, sharing a ketone functional group, may be a particularly suitable choice.[3][8]

  • Nonpolar Solvents (e.g., Alkanes, Aromatics): Heptane, hexane, and toluene are predicted to be poor solvents for this compound on their own. However, they are invaluable as anti-solvents in binary systems.[8] When added to a solution of the compound in a good solvent, they drastically reduce the compound's solubility, inducing crystallization.[9]

Data for Candidate Solvents

The following table summarizes key properties of recommended solvents for initial screening. The ideal solvent should have a boiling point low enough for easy removal from the final product but not so low that the temperature difference between hot and cold states is minimal.[5]

SolventClassBoiling Point (°C)Polarity IndexKey Considerations
Ethanol Polar Protic785.2Excellent general-purpose solvent, low toxicity.[6]
Isopropanol (IPA) Polar Protic824.3Slightly less polar than ethanol, good for slower crystal growth.
Acetone Polar Aprotic565.1Excellent solvent, but low boiling point can be a drawback.[3]
Ethyl Acetate (EtOAc) Polar Aprotic774.4Versatile solvent, often used in binary systems with alkanes.[3]
Acetonitrile (ACN) Polar Aprotic826.2Can be very effective but may form solvates.
Toluene Nonpolar Aromatic1112.4Good for high-temperature dissolution; can also be an anti-solvent.
n-Heptane / n-Hexane Nonpolar Alkane98 / 690.1Primary use as anti-solvents.[8]

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Systematic Solvent Screening Workflow

This protocol uses a small amount of material to efficiently screen a range of solvents and identify promising candidates for optimization.

Objective: To determine the solubility of the compound in various solvents at room temperature and at their boiling point.

Materials:

  • This compound (approx. 250 mg)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Selection of candidate solvents from Table 1

  • Hot plate and a sand or water bath

  • Vortex mixer

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Place approximately 20-30 mg of the compound into each of 8-10 labeled test tubes.

  • Room Temperature Solubility:

    • To each tube, add a candidate solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

    • Continue adding solvent up to a total volume of 1 mL.

    • Record your observations:

      • Soluble: The solid dissolves completely at room temperature. (This is a poor solvent for single-solvent crystallization but may be useful as the "good" solvent in a binary system).

      • Partially Soluble: Some solid dissolves, but not all. (This is a promising candidate).

      • Insoluble: No visible dissolution. (This may be a good anti-solvent).

  • Elevated Temperature Solubility:

    • Take the tubes marked "Partially Soluble" or "Insoluble" and place them in a hot bath.

    • Heat the bath to just below the boiling point of the solvent in each tube.

    • Observe if the compound dissolves completely. If it does, this is a strong candidate for single-solvent crystallization.

  • Inducing Crystallization:

    • Remove the tubes in which the compound dissolved at high temperature from the hot bath.

    • Allow them to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the tube with a glass rod or place the tube in an ice-water bath.

    • Record the quality and quantity of the crystals formed. A solvent that yields a large amount of crystalline solid upon cooling is ideal.

Solvent_Screening_Workflow start Start: Add ~25mg Compound to Test Tube add_solvent Add Solvent (0.1 mL increments) at Room Temperature start->add_solvent check_sol_rt Completely Soluble? add_solvent->check_sol_rt heat_sample Heat Sample to Solvent Boiling Point check_sol_rt->heat_sample No / Partially poor_solvent Result: Poor Single Solvent (Consider for Binary System) check_sol_rt->poor_solvent  Yes check_sol_hot Completely Soluble? heat_sample->check_sol_hot cool_sample Cool Slowly to Room Temp, then Ice Bath check_sol_hot->cool_sample  Yes good_antisolvent Result: Potential Anti-Solvent check_sol_hot->good_antisolvent  No check_xtal Crystals Formed? cool_sample->check_xtal good_candidate Result: Excellent Candidate for Crystallization check_xtal->good_candidate  Yes failed Result: Unsuitable Solvent System check_xtal->failed  No

Caption: Workflow for systematic solvent screening.

Protocol 2: Optimized Single-Solvent Recrystallization

Objective: To purify the compound using a single solvent identified in Protocol 1 (e.g., Ethanol).

Materials:

  • Crude this compound

  • Optimal solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel, filter flask, and vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add a boiling chip and gently heat the mixture on a hot plate. Swirl the flask periodically.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[5] Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Binary Solvent (Anti-Solvent) Crystallization

Objective: To induce crystallization using a solvent/anti-solvent pair (e.g., Ethyl Acetate/Heptane).

Materials:

  • Crude compound

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Anti-solvent" (e.g., n-Heptane)

  • Erlenmeyer flask

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (Ethyl Acetate) at room temperature in an Erlenmeyer flask with a stir bar.

  • Induce Saturation: While stirring, slowly add the anti-solvent (n-Heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point that can no longer support full dissolution. The process can be aided by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.

Data Interpretation & Further Optimization

  • Yield vs. Purity: A very high recovery might indicate that impurities have co-precipitated. Conversely, a very low yield might occur if the compound has significant solubility even in the cold solvent. A balance must be struck. Purity should be assessed by techniques like HPLC, GC, or melting point analysis.

  • Polymorphism: Different crystallization conditions (solvent, cooling rate, temperature) can lead to different crystal forms, known as polymorphs.[10] It is crucial to characterize the resulting solid form using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to ensure consistency between batches.[9]

  • Seeding: To improve reproducibility and control crystal size, a small number of previously obtained pure crystals ("seeds") can be added to the solution as it cools.[1] This encourages crystallization to occur on the seeds rather than through spontaneous nucleation.

By following this systematic approach, a robust, effective, and scientifically sound crystallization protocol can be developed for this compound, ensuring high purity and consistent solid-state properties for downstream applications.

References

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Informa. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Braatz, R. D. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • California State University, Sacramento. (2017). Exp 2 - Crystallization. [Link]

  • PrepChem.com. Synthesis of p-methoxy-propiophenone. [Link]

  • National Institutes of Health. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]

  • Merck Index. Propiophenone. [Link]

  • YouTube. (2020). Selecting a Solvent to Crystallize a Substance. [Link]

  • Threlfall, T. L., & Slater, A. G. (2013). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

  • De Wit, A., & Bánsági, T. (2019). Polymorph Selection of ROY by Flow-Driven Crystallization. Crystals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: High-Fidelity Regiocontrol & Yield Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your Friedel-Crafts acylation of anisole (methoxybenzene) is yielding inconsistent results—specifically regarding isomer ratios (ortho/para) or substrate integrity (demethylation) .

Anisole is a highly activated substrate (


 vs. benzene). While the methoxy group is a powerful ortho/para director, controlling this selectivity requires navigating a complex interplay of steric hindrance, catalyst acidity, and solvent thermodynamics.

This guide moves beyond textbook theory into field-proven troubleshooting.

Module 1: The Selectivity Crisis (Ortho vs. Para)

The Core Issue

Users often report ortho contamination ranging from 5-15% using standard Lewis Acids (


). While the methoxy group activates all o/p positions, the para position is kinetically favored due to steric shielding at the ortho sites. However, "favored" does not mean "exclusive."
Troubleshooting Guide: Maximizing Para-Selectivity
VariableImpact on SelectivityRecommendation for >98% Para
Catalyst Type Critical. Bulkier catalysts or shape-selective solids impose physical constraints on ortho attack.Switch from

to Zeolite H-Beta or Bismuth Triflate (

).
Solvent Polar solvents stabilize the acylium ion but can loosen the ion pair, reducing steric demands.Use Dichloromethane (DCM) or Nitromethane . Avoid high-temp Nitrobenzene unless necessary for solubility.
Temperature Higher temperatures promote thermodynamic equilibration, which can favor meta (rare) or increase ortho via reversibility.Maintain 0°C to Room Temp . Do not reflux unless conversion stalls.
The Solution: Shape-Selective Catalysis

To achieve >99% para-selectivity, you must move from homogeneous catalysis (dissolved


) to heterogeneous confinement. Zeolite H-Beta  possesses a three-dimensional pore structure that physically blocks the formation of the bulkier ortho-transition state.
Visualizing the Selectivity Mechanism

G cluster_pathways Transition States Anisole Anisole (Substrate) TS_Ortho Ortho-Sigma Complex (Sterically Crowded) Anisole->TS_Ortho Homogeneous (AlCl3) TS_Para Para-Sigma Complex (Sterically Favored) Anisole->TS_Para Major Path TS_Zeolite Zeolite Pore Constraint (Blocks Ortho) Anisole->TS_Zeolite Zeolite H-Beta Acylium Acylium Ion (R-C=O+) Acylium->TS_Ortho Acylium->TS_Para Product_Ortho Ortho-Isomer (Minor/Impurity) TS_Ortho->Product_Ortho Product_Para Para-Isomer (Target >98%) TS_Para->Product_Para TS_Zeolite->TS_Ortho INHIBITS

Figure 1: Mechanistic divergence showing how Zeolite confinement actively inhibits the ortho-pathway compared to homogeneous AlCl3.

Module 2: The Yield Killer (Demethylation)

FAQ: Why is my product a phenol?

Q: "I ran the acylation with


 at reflux. The NMR shows the correct ring substitution, but the methoxy peak (-OCH3) is gone, replaced by a broad -OH."

A: You have inadvertently performed an ether cleavage.


 is not just a catalyst; it is a potent demethylating agent, especially at elevated temperatures. The aluminum coordinates to the ether oxygen, facilitating nucleophilic attack (by 

) on the methyl group.
Mechanism of Failure
  • Complexation:

    
     binds to the methoxy oxygen.
    
  • Nucleophilic Attack: A chloride ion attacks the methyl group.

  • Cleavage: Methyl chloride (

    
    ) leaves, resulting in an aluminum phenoxide.
    
  • Hydrolysis: Aqueous workup yields the phenol (hydroxy-ketone).

Protocol Adjustment
  • Immediate Fix: Lower reaction temperature to <40°C.

  • Stoichiometry: Do not use >1.2 equivalents of

    
     unless necessary.
    
  • Best Practice: Switch to Bismuth(III) Triflate (

    
    ) . It is water-tolerant, reusable, and does not facilitate demethylation under acylation conditions [1].
    

Module 3: Validated Experimental Protocols

Protocol A: The "Green" High-Selectivity Method (Recommended)

Uses Bismuth Triflate to prevent demethylation and improve handling.

Reagents:

  • Anisole (10 mmol)

  • Acetic Anhydride (12 mmol)

  • 
     (0.1 - 1.0 mol%)
    
  • Solvent: None (Neat) or Nitromethane

Step-by-Step:

  • Charge: In a dry round-bottom flask, add Anisole (1.08 g) and

    
     (catalytic amount, e.g., 65 mg).
    
  • Addition: Add Acetic Anhydride (1.22 g) dropwise at room temperature.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: Reaction is exothermic; monitor internal temp.

  • Quench: Add water (10 mL) to hydrolyze excess anhydride.

  • Extraction: Extract with DCM, wash with

    
     (sat. aq) to remove acid byproducts.
    
  • Purification: Evaporate solvent. Recrystallize from ethanol if necessary.

    • Expected Result: >90% Yield, >98% Para-selectivity.

Protocol B: The "Traditional" Method (AlCl3)

Use only if Zeolites/Triflates are unavailable. Requires strict temp control.

Reagents:

  • Anisole (10 mmol)

  • Acetyl Chloride (11 mmol)

  • 
     (Anhydrous, 12 mmol)
    
  • Solvent: DCM (Dry)

Step-by-Step:

  • Suspension: Suspend

    
     (1.6 g) in dry DCM (15 mL) at 0°C  (Ice bath).
    
  • Acylating Agent: Add Acetyl Chloride dropwise. The suspension will clear as the acylium complex forms.

  • Substrate Addition: Add Anisole dropwise over 20 mins, maintaining temp <5°C.

    • Critical: The solution will turn distinct colors (often orange/red). This is the Sigma-complex.

  • Stir: Allow to warm to RT. DO NOT HEAT. Stir for 2 hours.

  • Hydrolysis (The Danger Zone): Pour mixture onto crushed ice/HCl.

    • Why HCl? To dissolve aluminum salts and prevent emulsions.

  • Workup: Separate organic layer, wash with brine, dry over

    
    .
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Detected Issue1 High Ortho Isomer (>5%) Start->Issue1 Issue2 Product is Phenol (Demethylation) Start->Issue2 Issue3 Low Conversion Start->Issue3 Sol1 Switch to Zeolite H-Beta (Shape Selectivity) Issue1->Sol1 Sol2 Use Bulky Acyl Group (Steric Control) Issue1->Sol2 Sol3 Reduce Temp (<40°C) Issue2->Sol3 Sol4 Switch to Bi(OTf)3 (Milder Lewis Acid) Issue2->Sol4 Sol5 Check Catalyst Quality (AlCl3 absorbs water!) Issue3->Sol5 Sol6 Increase Catalyst Load (Product complexes catalyst) Issue3->Sol6

Figure 2: Diagnostic logic flow for identifying and resolving common acylation failures.

References

  • Desmurs, J. R., et al. (2010). "Acetylation of Anisole in Green Chemistry Conditions." Science and Technology, 13(2).

  • Smit, C., et al. (2023). "Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole." ACS Omega.

  • Ollevier, T. (2004).[1] "Bismuth Triflate-Catalyzed Reactions." Journal of Organic Chemistry, 69, 9292.[1]

  • Wang, Z. (2017).[2] "Effects from Acidity and Shape-Selectivity in Zeolite Catalysis." Journal of Physical Chemistry C, 121, 15248.[2]

Sources

Technical Support Center: Stability of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Front" Reactivity Challenge

You are likely working with 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone as an intermediate for SGLT2 inhibitors or similar fluorinated bioactive scaffolds. Under basic conditions, this molecule presents a unique stability challenge because it possesses two distinct reactive centers that compete for the base:

  • The

    
    -Carbon (Enolization):  The protons adjacent to the carbonyl are acidic (
    
    
    
    ). This is reversible but can lead to condensation.
  • The Trifluorophenyl Ring (

    
    ):  The 3,4,5-trifluoro motif is highly electron-deficient. In the presence of nucleophilic bases (e.g., 
    
    
    
    ,
    
    
    ), it undergoes rapid Nucleophilic Aromatic Substitution (
    
    
    )
    , typically ejecting the para-fluorine (4-position). This is the primary cause of yield loss and impurity formation.

Part 1: Diagnostic Hub (Troubleshooting)

Use this table to immediately identify the issue based on your experimental observations.

SymptomDetected Mass Shift (LC-MS)Probable CauseMechanism
Yellow/Orange Coloration No change or dimer mass (

)
Aldol Condensation Base-mediated self-condensation to form a chalcone-like conjugated system.
Yield Loss + Polar Impurity

(if OH base)
Hydrolysis (

)
Hydroxide attacks the 4-F position, replacing F (19 Da) with OH (17 Da).
Yield Loss + Non-Polar Impurity

(if OMe base)
Etherification (

)
Methoxide attacks the 4-F position, replacing F (19 Da) with OMe (31 Da).
Racemization None (Chiral HPLC required)Enolization If the

-carbon was chiral (unlikely in this specific unsubstituted propiophenone), base would scramble it.

Part 2: Deep Dive – The Degradation Mechanisms

The "Fluorine Trap": Nucleophilic Aromatic Substitution ( )

This is the most critical instability factor. The 3,4,5-trifluorophenyl ring is severely electron-poor. The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the ring.

  • The Mechanism: A hard nucleophile (like

    
    , 
    
    
    
    , or even enolates) attacks the ring carbon attached to the fluorine at the 4-position (para to the alkyl chain).
  • Why the 4-position? The 4-position is activated by the inductive withdrawal of the meta-fluorines (3,5-positions) and the lack of steric hindrance compared to the 3,5-positions.

  • Irreversibility: Once the fluoride leaves, the aromaticity is restored, and the new bond (C-O or C-N) is extremely stable. You cannot reverse this side reaction.

Enolization and Condensation

The propiophenone core contains


-protons.
  • The Mechanism: Base removes a proton to form an enolate.

  • The Risk: While the 2'-methoxy group on the other ring provides some steric protection against intermolecular attack, high concentrations and strong bases will force Aldol Condensation , creating a dimer. This is often signaled by the reaction mixture turning bright yellow due to extended conjugation.

Part 3: Visualizing the Pathways

The following diagram maps the kinetic vs. thermodynamic fate of your molecule under basic conditions.

StabilityPathways SM Starting Material (Trifluoro Propiophenone) Enolate Enolate Intermediate (Reversible) SM->Enolate Base (Deprotonation) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Nucleophile Attack (OH-/RO-) Enolate->SM H+ Source Condensation Aldol Dimer (Yellow Impurity) Enolate->Condensation + SM (Self-Reaction) SNAr_Product Defluorinated Product (4-OH or 4-OMe substituted) Meisenheimer->SNAr_Product Loss of F-

Caption: Figure 1. Competitive degradation pathways. The


 pathway (right) is often irreversible and driven by nucleophilic strength, while enolization (left) is driven by basicity.

Part 4: Experimental Protocols

Protocol A: Base Stability Assessment (Stress Test)

Use this protocol to determine the "Safe Operating Window" for your reaction.

Reagents:

  • Substrate: this compound (10 mM in THF).

  • Base Stock: 1M NaOH (aqueous) or 1M NaOMe (methanol).

  • Internal Standard: Biphenyl (inert).

Procedure:

  • Preparation: In a 4mL vial, mix 100 µL Substrate stock + 800 µL THF + 10 µL Internal Standard.

  • Initiation: Add 100 µL Base Stock (

    
    ). Vortex.
    
  • Incubation: Hold at desired temperature (start at 0°C, then try 25°C).

  • Sampling:

    • Take 50 µL aliquots at 5 min, 30 min, 1 hr, 4 hr.

    • Quench immediately into 200 µL of 0.1% Formic Acid in Acetonitrile (Acidic quench stops both Enolization and

      
      ).
      
  • Analysis: Inject on LC-MS. Monitor for M-3 (Hydroxylation) or M+11 (Methoxylation).

Protocol B: Mitigation Strategy

If degradation is observed >5%:

  • Switch Bases: Move from nucleophilic bases (Hydroxide, Methoxide) to non-nucleophilic, bulky bases.

    • Recommendation:LiHMDS or LDA (at -78°C) for enolization chemistry.

    • Recommendation:Cesium Carbonate (

      
      )  for mild deprotonation (poor nucleophile).
      
  • Temperature Control: The activation energy for

    
     on fluorobenzenes is generally higher than simple deprotonation. lowering the temperature by 10°C can reduce impurity formation by 50%. 
    

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use potassium tert-butoxide (


) to avoid 

?
A: Generally, yes.

-Butoxide is bulky and a poor nucleophile for

compared to methoxide or hydroxide. However, it is a stronger base, so it will drive enolization/condensation faster. Ensure your reaction is dilute to prevent self-condensation.

Q2: Why is the 4-position fluorine the one that leaves? A: In 3,4,5-trifluoro systems, the 4-position is activated by the electron-withdrawing nature of the two adjacent fluorines (at 3 and 5). Furthermore, the transition state (Meisenheimer complex) is best stabilized when the attack occurs para to the alkyl group.

Q3: I see a mass of M+14. What is that? A: This is likely a Methylation artifact, but unrelated to the base degradation mechanism described above. Check if you are using methyl iodide or similar electrophiles. If you see M+11, that is Methoxide replacing Fluoride (


, wait... check math: 

). Correction: The mass shift for

is +12 Da . The mass shift for

is -2 Da .

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Mechanism and Kinetics: The reaction of polyfluoroarenes with nucleophiles follows the addition-elimination pathway. The rate is accelerated by electron-withdrawing groups (EWGs) ortho/para to the leaving group.[1][2][3]

    • Source: Chemistry Steps.[4][5][6][7] "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." Link

  • Acidity of Propiophenone Derivatives

    • pKa Values: The -protons of propiophenone have a pKa of approximately 19-24 depending on solvent and substitution.
    • Source: Evans, D. A. "pKa's of Carbon Acids."[8] Harvard University. Link (General reference for ketone pKa).

  • Selectivity: In pentafluoro- and trifluorobenzenes, nucleophilic attack occurs preferentially at the para-position relative to other substituents due to steric and electronic factors.
  • Stability of Dihydrochalcones

    • Context: Dihydrochalcones (structurally analogous to the target)
    • Source: "Dihydrochalcone Sweeteners–Sensory and Stability Evaluation."[9] ResearchGate. Link

Sources

Technical Support Center: Fluorinated Ketone Workup & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization & Hydrate Formation During Fluorinated Ketone Workup Audience: Senior Chemists, Process Development Scientists Status: Active Guide [v2.4]

Core Directive: The "Super-Electrophile" Challenge

Fluorinated ketones (e.g., trifluoromethyl ketones or TFMKs) are not standard carbonyls. Due to the potent electron-withdrawing induction of the fluorine atoms, the carbonyl carbon is highly electron-deficient.[1]

The Central Conflict: In standard organic workups, we fear acid sensitivity. With fluorinated ketones, base and water are the enemies.

  • "Apparent" Polymerization (Hydration): TFMKs react exothermically with water to form stable, crystalline gem-diols (hydrates).[1] Users often mistake this white solid for a polymer.[1]

  • True Polymerization (Anionic): Trace bases (alkoxides, hydroxides) can initiate anionic chain growth or aldol-type condensations.[1]

  • Degradation (Haloform): Basic conditions can trigger the haloform reaction, cleaving the fragile C-C bond between the carbonyl and the fluoroalkyl group.

Mechanistic Insight: The Stability Triad

To prevent yield loss, you must visualize the equilibrium states of your molecule.

Diagram 1: The Fluorinated Ketone Equilibrium Landscape

This decision tree illustrates the fate of a TFMK based on environmental pH and water content.

TFMK_Pathways Ketone Free Fluorinated Ketone (Reactive Oil/Liquid) Hydrate Stable Hydrate (gem-diol) (White Solid/Crystalline) Ketone->Hydrate + H2O (Reversible) Hemiketal Hemiketal (Stable in Alcohol) Ketone->Hemiketal + ROH (Solvent) Polymer Anionic Oligomer/Polymer (Viscous Gum/Tar) Ketone->Polymer Trace Base (Initiator) Cleavage Haloform Cleavage (Carboxylic Acid + CHF3) Ketone->Cleavage Strong Base (NaOH/NaHCO3) Hydrate->Ketone Distillation w/ P2O5 or H2SO4

Caption: Figure 1. The electrophilic carbonyl of TFMKs creates a delicate equilibrium.[1] "Polymerization" is often reversible hydration, whereas basic exposure leads to irreversible degradation.

Validated Protocols (The "How")

Protocol A: Safe Quenching (Preventing Anionic Polymerization)

Objective: Neutralize the reaction without exposing the ketone to transient high-pH zones which trigger anionic polymerization.[1]

  • Cool Down: Chill reaction mixture to -20°C or lower.

  • Inverse Quench: Do not pour acid into the reaction. Pour the reaction mixture slowly into a pre-chilled, vigorously stirred solution of 1M HCl or saturated NH4Cl .

    • Why: This ensures the ketone is instantly surrounded by a buffering or acidic medium, preventing localized basic pockets.

  • Avoid Bicarbonate: Do not use saturated NaHCO3 for washes.[1] The pH (~8.5) is sufficient to trigger the Haloform cleavage or aldol condensation in highly activated TFMKs. Use water or brine only.[1]

Protocol B: Dehydration & Isolation (Reversing Hydration)

Scenario: You isolated a white solid (hydrate) instead of the expected oil.[1] Method: Acid-Mediated Dehydration Distillation.[1]

StepActionMechanistic Rationale
1 Charge Pot Place the solid hydrate in a distillation flask.
2 Add Dehydrant Add Phosphorus Pentoxide (P2O5) (0.5 - 1.0 equiv) or Conc.[1] H2SO4 (3-4 drops per gram).[1]
3 Distill Distill under reduced pressure (vacuum) with gentle heating.
4 Collect Collect the distillate in a receiver cooled to -78°C.

Troubleshooting & FAQs

Q1: My product solidified into a white mass upon contact with water. Did it polymerize?

Diagnosis: Likely No . Explanation: You have formed the hydrate (gem-diol).[1] Fluorinated ketones are so electrophilic they "complex" water.[1] Solution: Do not discard. Dissolve the solid in a non-protic solvent (e.g., Toluene) and reflux with a Dean-Stark trap, or perform the P2O5 distillation described in Protocol B .

Q2: I used a basic extraction (NaOH) and my yield vanished.

Diagnosis: Haloform Cleavage . Explanation: Under basic conditions, the -CF3 group acts as a leaving group (similar to the Iodoform reaction). You likely hydrolyzed your ketone into a carboxylic acid and fluoroform gas.[1] Correction: Never use NaOH. If base is required to remove impurities, use weak organic bases (e.g., 2,6-lutidine) and work extremely fast at low temperatures, immediately following with an acid wash.

Q3: The distillation residue is a viscous, dark gum.

Diagnosis: Anionic Oligomerization . Explanation: Trace amines or alkoxides remained in the pot. As the ketone concentrated during distillation, the rate of bimolecular reaction increased, leading to chain growth. Prevention: Add a trace amount of p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA) to the distillation pot.[1] This ensures the environment remains slightly acidic, inhibiting anionic initiation.

Comparative Data: Drying Agents

Not all drying agents are safe for fluorinated ketones.[1]

Drying AgentCompatibilityRisk LevelNotes
MgSO4 High LowSlightly acidic/neutral.[1] Best general choice.
Na2SO4 ModerateLowSlower than MgSO4, but safe.
K2CO3 Forbidden Critical Basic.[1] Will cause polymerization or haloform cleavage.[1]
Molecular Sieves (4Å) LowHighBasic surface properties of sieves can catalyze aldol condensation.[1]
P2O5 Excellent LowIdeal for final distillation/drying.[1]

References

  • Sloop, J. C., et al. (2014).[2] "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry.[1] Discusses the equilibrium of diketo hydrates and keto-enol tautomers.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Reactions of Carbonyl Compounds: Hydration and Hemiacetal Formation.[1][3] (General mechanistic grounding for gem-diol stability in electron-deficient ketones).

  • Linderman, R. J., & Graves, D. M. (1989). "Oxidation of fluoroalkyl-substituted carbinols." Journal of Organic Chemistry. Details the stability of trifluoromethyl ketones and workup sensitivities.
  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.[1] Comprehensive guide on the physical properties and reactivity (hydration/polymerization) of fluorinated carbonyls.

Sources

Technical Support Center: Stability Assurance for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Why do propiophenone derivatives degrade? While unsubstituted propiophenone is a relatively stable liquid, its derivatives—particularly those with electron-donating groups (e.g., -OH, -NH₂, -OCH₃) or those substituted at the


-carbon (benzylic position)—are highly susceptible to autoxidation .

The primary failure mode is radical-mediated benzylic oxidation . The carbon atom adjacent to the carbonyl group (the


-carbon) possesses acidic hydrogens. Abstraction of these hydrogens generates a radical that is resonance-stabilized by the aromatic ring and the carbonyl group. This radical reacts rapidly with atmospheric oxygen to form hydroperoxides, which subsequently decompose into yellow-colored diketones, benzoic acid derivatives, or polymeric sludge.

This guide provides the protocols necessary to interrupt this radical chain reaction and preserve the integrity of your reagents.

The Mechanism of Failure (Visualization)

To prevent oxidation, one must understand the enemy. The diagram below details the Radical Autoxidation Cycle specific to propiophenone derivatives. Note that light (


) and trace metals act as catalysts, accelerating the initiation step.

OxidationMechanism Substrate Propiophenone Derivative Radical Benzylic Radical (Resonance Stabilized) Substrate->Radical H• Abstraction Initiator Initiator (Light/Heat/Metals) Initiator->Substrate Catalyzes PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad Fast Oxygen + O₂ (Atmosphere) Oxygen->Radical PeroxyRad->Substrate Propagation Step Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide H• Abstraction from fresh Substrate Hydroperoxide->Radical Chain Branching Degradation Degradation Products (Benzoic Acid, Diketones) Hydroperoxide->Degradation Decomposition

Figure 1: The Autoxidation Cascade. Note the "Propagation Step" where the peroxy radical attacks a fresh molecule of propiophenone, creating a self-sustaining degradation cycle.

Storage Protocols: The "Zero-Oxide" Standard

Do not rely on the manufacturer's original packaging once opened. The headspace of a standard bottle contains enough oxygen to degrade sensitive derivatives (like 2-amino-propiophenones or cathinone precursors) within weeks.

Protocol A: Long-Term Storage of Solids

Best for: Substituted propiophenones (e.g., 4'-methylpropiophenone, 2-bromo-propiophenone).

  • Container Selection: Use amber glass vials with Teflon-lined screw caps . Avoid polyethylene (plastic) bottles, as they are permeable to oxygen over time.

  • Headspace Purge:

    • Insert a needle connected to an Argon line (Argon is heavier than air and blankets the solid better than Nitrogen).

    • Flow gas gently for 15–30 seconds.

    • Cap immediately while the gas is still flowing.

  • Temperature: Store at -20°C .

    • Why? Reaction rates generally halve for every 10°C drop. At -20°C, the radical propagation step is kinetically inhibited.

  • Desiccation: Place the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel). Moisture can catalyze hydrolysis or facilitate metal-ion mobility.

Protocol B: Handling Stock Solutions

Best for: Analytical standards or reaction intermediates.

ParameterRecommendationScientific Reasoning
Solvent Choice Methanol or Acetonitrile (Degassed)Avoid ethers (THF, Diethyl ether) which form their own peroxides. Avoid DMSO for long-term storage as it is hygroscopic and can act as an oxidant.
Concentration High (>10 mg/mL) Dilute solutions degrade faster because the ratio of dissolved oxygen to substrate is higher.
Thawing Room Temp, Dark Allow the vial to reach room temperature before opening. Opening a cold vial causes condensation, introducing water into the sample.

Troubleshooting Guide: Symptom-Based Diagnosis

Symptom 1: The compound has turned from white/colorless to yellow.

  • Diagnosis: Formation of 1,2-diketones or quinoid species . The oxidation of the

    
    -methylene group often yields a conjugated diketone (e.g., 1-phenyl-1,2-propanedione), which is yellow.
    
  • Corrective Action:

    • Do not use for sensitive catalysis or radical polymerization.

    • Purification: Recrystallization is usually effective.

      • Solvent: Hexane/Ethyl Acetate mixtures often work well. The polar oxidation products remain in the mother liquor.

    • Check: Verify purity via TLC or HPLC. The diketone will appear as a more polar spot/peak.

Symptom 2: "M+16" or "M+32" peaks observed in LC-MS.

  • Diagnosis: Presence of N-oxides (if amino-substituted) or Hydroperoxides .

  • Corrective Action:

    • If the derivative is an amine (e.g., diethylpropion), dissolve in an organic solvent and wash with a mild reducing agent like 10% Sodium Metabisulfite or Ferrous Sulfate solution to reduce the N-oxide/peroxide back to the parent or alcohol form.

Symptom 3: Unexplained loss of yield in Grignard reactions.

  • Diagnosis: The propiophenone derivative contains moisture or acidic oxidation byproducts (benzoic acids) that are quenching your Grignard reagent.

  • Corrective Action:

    • Dry the ketone over activated 3Å or 4Å Molecular Sieves for 24 hours.

    • Titrate the Grignard reagent to ensure it hasn't been consumed by impurities.

Frequently Asked Questions (FAQs)

Q: Can I store propiophenone derivatives in a frost-free freezer? A: No. Frost-free freezers cycle their temperature (warm/cool) to prevent ice buildup. This thermal cycling can cause repeated expansion/contraction of the vial headspace, pumping air into the vial and accelerating degradation. Use a manual-defrost freezer.

Q: My derivative is a liquid at room temperature. Should I freeze it? A: Yes, but be careful. Freezing can sometimes cause phase separation of stabilizers. If the liquid freezes solid, ensure the container is not filled >80% to prevent breakage from expansion. If it remains liquid (supercooled), -20°C is ideal.

Q: How do I test for peroxides if I suspect degradation? A: Use the Iodide Test .

  • Dissolve 100 mg of sample in 1 mL of acetic acid/chloroform (2:1).

  • Add 1 drop of saturated aqueous Potassium Iodide (KI).

  • Result: A yellow/brown color indicates iodine liberation (

    
    ), confirming the presence of peroxides.
    

References

  • Mechanism of Benzylic Oxidation

    • Topic: Radical autoxidation p
    • Source:Chemistry LibreTexts. "Reactions at the Benzylic Position."[1][2][3][4]

    • URL:[Link][4][5][6][7][8][9][10][11][12][13][14]

  • Storage Stability Data

    • Topic: Stability of substituted propiophenones (cathinones) under various temperature conditions.[5][8]

    • Source:Journal of Analytical Toxicology (via Oxford Academic).
    • URL:[Link]

  • Peroxide Removal & Safety

    • Topic: Protocols for detecting and removing peroxides
    • Source:University of British Columbia (UBC) Safety & Risk Services. "Handling and Removing Peroxides."
    • URL:[Link]

  • General Property Data (Propiophenone)

    • Topic: Physical properties and safety data.[14][]

    • Source:PubChem Database. "Propiophenone (Compound)."[14][]

    • URL:[Link]

Sources

Validation & Comparative

FTIR absorption bands for methoxy and ketone functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative FTIR Analysis: Methoxy vs. Ketone Functional Groups Subtitle: A Technical Guide for Structural Elucidation in Drug Development

Executive Summary

In pharmaceutical analysis and organic synthesis, distinguishing between methoxy (–OCH₃) and ketone (C=O) functional groups is a critical structural verification step. While both moieties contain oxygen, their dipole moments and bond stiffness constants (


) differ significantly, leading to distinct spectral signatures. This guide provides a rigorous comparison of their FTIR absorption bands, supported by mechanistic explanations and a self-validating experimental protocol.

Theoretical Grounding: The Physics of Vibration

The separation of these bands is governed by Hooke’s Law, where the frequency of vibration (


) is proportional to the square root of the bond force constant (

) divided by the reduced mass (

).
  • Ketones (C=O): The carbon-oxygen double bond is significantly stiffer (

    
     N/m) than a single bond, resulting in a high-frequency absorption in the 1700 cm⁻¹ region. The large dipole moment change during stretching makes this one of the most intense bands in IR spectroscopy.
    
  • Methoxy (C-O): The carbon-oxygen single bond is weaker (

    
     N/m), appearing in the fingerprint region (1000–1300 cm⁻¹). However, the methoxy group also possesses a unique C-H stretching signature due to the electronegative oxygen atom reducing the electron density on the adjacent methyl group, often shifting the symmetric C-H stretch to lower frequencies.
    

Spectral Characterization: The Comparison

The following table synthesizes the diagnostic bands required to differentiate these groups.

FeatureKetone (R₂C=O) Methoxy (R-O-CH₃) Differentiation Logic
Primary Band C=O Stretch C-O Stretch Frequency Gap: The ~500 cm⁻¹ separation between these primary bands is the main differentiator.
Frequency 1715 ± 10 cm⁻¹ (Saturated)1690–1665 cm⁻¹ (Conjugated)1000–1300 cm⁻¹ ~1250 cm⁻¹ (Aromatic C-O)~1040 cm⁻¹ (Aliphatic C-O)Ketones show a clean baseline in the 1000–1300 region (unless other groups are present).
Intensity Very Strong Strong to Medium C=O is often the strongest peak in the entire spectrum.
Secondary Band C-C(=O)-C Bend ~1100–1300 cm⁻¹ (Weak/Medium)O-CH₃ C-H Stretch ~2815–2840 cm⁻¹ (Sharp, often a shoulder)The "Methoxy Shoulder" just below typical alkyl C-H bands is a subtle but expert diagnostic.
Interferences Aldehydes (check for Fermi doublet at 2720 cm⁻¹).Esters (contain both C=O and C-O).Alcohols (broad O-H obscures C-H).Esters (check for C=O at ~1740 cm⁻¹).Key Check: If both strong 1715 and 1200 bands are present, suspect an Ester , not a pure ketone or ether.
Deep Dive: The Conjugation Effect
  • Ketones: When a ketone is conjugated (e.g., Acetophenone), resonance delocalization reduces the double-bond character of the carbonyl, weakening the bond constant

    
    . This causes a reliable "Red Shift" of ~30 cm⁻¹ to lower wavenumbers (e.g., 1685 cm⁻¹).
    
  • Methoxy: In aryl alkyl ethers (e.g., Anisole), resonance strengthens the C_aryl-O bond, shifting the asymmetric stretch higher (~1250 cm⁻¹), while the aliphatic O-CH₃ bond remains lower (~1040 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

Author's Note: Poor sample contact in ATR (Attenuated Total Reflectance) is the leading cause of weak C-O signals in the fingerprint region. This protocol ensures quantitative-quality absorbance.

Objective: Acquire a spectrum with sufficient signal-to-noise ratio (SNR) to resolve the subtle methoxy C-H shoulder and the specific C-O fingerprint bands.

Method: Diamond ATR-FTIR.

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Validation: Run a "Preview" scan. The baseline must be flat with <0.005 Absorbance units across 4000–600 cm⁻¹.

  • Background Collection: Collect 32 scans of the empty ambient air. Reason: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Deposition:

    • Liquids: Apply 10 µL to cover the crystal. No pressure arm needed.

    • Solids: Place ~5 mg of powder. Lower the high-pressure clamp until the "slip-clutch" clicks. Reason: High pressure is mandatory to remove air gaps that cause weak absorption in the fingerprint region (critical for Methoxy detection).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving closely spaced aromatic peaks).

    • Scans: 64 scans (improves SNR by factor of

      
      ).
      
    • Range: 4000–600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" algorithm if comparing against transmission libraries. Reason: ATR penetration depth is wavelength-dependent, artificially enhancing low-wavenumber (fingerprint) peaks.

Data Interpretation Logic (Decision Tree)

The following diagram illustrates the logical flow for assigning these functional groups in an unknown sample.

FTIR_Logic Start Start: Analyze Spectrum (1600 - 1800 cm⁻¹) CheckCO Is there a STRONG peak at 1680 - 1750 cm⁻¹? Start->CheckCO YesCO Carbonyl Group Present CheckCO->YesCO Yes NoCO No Carbonyl Group CheckCO->NoCO No CheckEster Check 1000 - 1300 cm⁻¹ Is there a STRONG C-O stretch? YesCO->CheckEster IsEster Likely ESTER (Contains both C=O and O-C) CheckEster->IsEster Yes (Strong C-O) IsKetone Likely KETONE (Confirm: No O-H, No Aldehyde doublet) CheckEster->IsKetone No (Clean Baseline) CheckEther Check 1000 - 1300 cm⁻¹ Is there a STRONG C-O stretch? NoCO->CheckEther CheckCH Check 2815 - 2840 cm⁻¹ Is there a sharp shoulder? CheckEther->CheckCH Yes NoMatch Neither Ketone nor Methoxy (Check Alkanes, Aromatics, Amines) CheckEther->NoMatch No IsEther Likely ETHER / METHOXY (Confirm: No O-H broad band) CheckCH->IsEther Yes (Methoxy indicator) CheckCH->IsEther No (Could be other Ether)

Figure 1: Decision tree for distinguishing Ketones, Esters, and Ethers based on FTIR spectral features.

Case Study: Drug Synthesis Monitoring

Scenario: Monitoring the oxidation of a secondary alcohol (e.g., 2-propanol derivative) to a ketone.

  • Time 0 (Reactant): Spectrum shows broad O-H stretch (3400 cm⁻¹) and C-O stretch (1100 cm⁻¹).

  • Time X (Product):

    • Appearance: Sharp, strong band at ~1715 cm⁻¹ (Ketone C=O).[2]

    • Disappearance: The broad O-H band vanishes.

    • Shift: The C-O band at 1100 cm⁻¹ disappears (or shifts significantly if the skeleton rearranges).

    • Validation: If a peak remains at ~1100–1200 cm⁻¹ while the 1715 cm⁻¹ appears, it suggests incomplete oxidation or side-reaction (ester formation).

References

  • NIST Chemistry WebBook. Infrared Spectra of 2-Butanone (Ketone) and Anisole (Methoxy). National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2024).[3][4] [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (2000). [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Ketones and Ethers.[Link]

Sources

Mass Spectrometry Fragmentation Pattern of Fluorinated Propiophenones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the mass spectrometry fragmentation patterns of fluorinated propiophenones. It is designed for analytical chemists and forensic scientists requiring robust identification protocols for these structural isomers.[1]

Executive Summary

Fluorinated propiophenones (1-(fluorophenyl)propan-1-one) serve as critical precursors in the synthesis of novel psychoactive substances (NPS), specifically fluoromethcathinones, and as intermediates in pharmaceutical development.

The analytical challenge lies in the existence of three positional isomers—2-fluoropropiophenone (ortho), 3-fluoropropiophenone (meta), and 4-fluoropropiophenone (para) . While their electron ionization (EI) mass spectra are nearly identical due to shared fragmentation pathways, precise identification is mandatory for forensic and regulatory compliance. This guide delineates the mechanistic fragmentation commonalities and establishes a self-validating chromatographic protocol for their differentiation.

Theoretical Framework: Fragmentation Mechanics

Molecular Architecture

The fluorinated propiophenone molecule (


, MW 152.17) consists of a fluorinated benzene ring coupled to a propan-1-one chain.
  • Core Stability: The aromatic ring stabilizes the molecular ion (

    
    ), though it is often of low abundance.
    
  • Cleavage Site: The bond between the carbonyl carbon and the alpha-carbon (ethyl group) is energetically the weakest link, driving the dominant fragmentation pathway.

Dominant Pathway: Alpha-Cleavage

Unlike butyrophenones, which possess a gamma-hydrogen allowing for McLafferty rearrangement, propiophenones lack the necessary chain length (gamma-carbon) for this rearrangement. Consequently, the mass spectrum is dominated by simple


-cleavage.
  • Ionization: Removal of an electron from the carbonyl oxygen lone pair forms the radical cation (

    
     152).
    
  • 
    -Cleavage:  Homolytic fission occurs between the carbonyl carbon and the ethyl group.
    
  • Acylium Ion Formation: The ethyl radical (

    
    ) is lost, yielding the resonance-stabilized fluorobenzoyl cation (acylium ion), which forms the Base Peak .
    
Secondary Pathways
  • CO Loss: The acylium ion ejects a neutral carbon monoxide (CO) molecule to form the fluorophenyl cation.

  • HF Elimination (Minor): High-energy collisions may induce the loss of hydrogen fluoride (HF), particularly in ortho-isomers, though this is often indistinguishable from background noise in standard 70 eV spectra.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of 4-fluoropropiophenone. The pathway is identical for 2-F and 3-F isomers.

FragmentationPathway cluster_legend Legend Parent Molecular Ion (M+) m/z 152 [F-Ph-CO-Et]+. Ethyl Ethyl Radical (Neutral Loss) -29 Da Parent->Ethyl Acylium Fluorobenzoyl Cation (Base Peak) m/z 123 [F-Ph-C≡O]+ Parent->Acylium α-Cleavage CO_Neutral CO (Neutral Loss) -28 Da Acylium->CO_Neutral Phenyl Fluorophenyl Cation m/z 95 [F-Ph]+ Acylium->Phenyl Inductive Cleavage Benzyne Benzyne-like Cation m/z 75 [C6H3]+ Phenyl->Benzyne -HF (20 Da) key Blue: Parent | Green: Base Peak | Yellow: Secondary Ion

Figure 1: Mechanistic fragmentation pathway of 4-fluoropropiophenone under 70 eV Electron Ionization.

Comparative Analysis: The Isomer Challenge

The primary risk in analyzing fluorinated propiophenones is the "Spectral Masquerade"—where all three isomers produce virtually identical mass spectra.

Spectral Comparison Table
Ion IdentityFragment StructureUnsubstituted (

)
2-Fluoro (

)
3-Fluoro (

)
4-Fluoro (

)
Relative Abundance (Approx)
Molecular Ion (

)

134152152152< 5% (Weak)
Base Peak

105 123 123 123 100%
Phenyl Cation

7795959520 - 40%
Benzyne Species

5175757510 - 20%
McLafferty Ion Not FormedN/AN/AN/AN/AAbsent
The "Ortho Effect" Limitation

While literature suggests that ortho-isomers (2-F) can undergo specific "ortho effects" (e.g., loss of HF to form a heterocyclic ion), in practice with propiophenones, this transition is not energetically favorable enough to create a diagnostic peak that reliably distinguishes it from the meta and para isomers in routine quadrupole MS.

Critical Insight: You cannot rely solely on the mass spectrum to identify the specific isomer. The identification system must be Chromatographically Validated .

Experimental Protocol: Self-Validating Identification

Since the mass spectra are non-discriminatory, the separation must occur in the time domain (Chromatography). The following protocol utilizes Retentive Indices (RI) for definitive identification.

GC-MS Method Parameters
  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[2]

  • Column: Non-polar capillary column (e.g., DB-5MS or equivalent), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Temperature Program (Resolution Optimized)

To ensure separation of the closely boiling isomers:

  • Initial: 60°C (hold 1 min).

  • Ramp 1: 10°C/min to 140°C (Critical separation window).

  • Ramp 2: 25°C/min to 280°C (hold 3 min).

Validation Criteria

The elution order on a 5%-phenyl-methylpolysiloxane (DB-5) phase typically follows the boiling point and polarity interactions:

  • 2-Fluoropropiophenone (Ortho): Elutes First (Lowest RT).

    • Reasoning: Steric shielding of the carbonyl by the ortho-fluorine reduces interaction with the stationary phase.

  • 3-Fluoropropiophenone (Meta): Elutes Second .

  • 4-Fluoropropiophenone (Para): Elutes Third .

Note: Relative retention times must be established using certified reference materials (CRMs) on your specific column, as column aging can shift absolute times.

References

  • Westphälinger, A. et al. (2017). Differentiation of regioisomeric ring-substituted fluoromethcathinones by GC-MS and NMR. Forensic Toxicology.[2]

  • NIST Chemistry WebBook. (2023). Mass Spectrum of 4-Fluoropropiophenone.[3] National Institute of Standards and Technology.

  • UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime.

  • Groves, A. et al. (2014). Differentiation of regioisomeric fluorinated amphetamines and methcathinones. Journal of Forensic Sciences.

Sources

A Researcher's Guide to the UV-Vis Absorption Characteristics of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the absence of direct experimental values, this guide provides a robust framework for researchers to determine the UV-Vis absorption maxima of the target compound. It further offers a comparative analysis of expected spectral characteristics based on the known properties of structurally related propiophenones and the influence of solvent effects. This comprehensive approach empowers researchers to generate their own high-quality data and place it within a meaningful scientific context.

The Structural Rationale: Predicting Absorption Maxima

The UV-Vis absorption of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is primarily dictated by the electronic transitions within its aromatic ketone structure. The key chromophore is the propiophenone moiety, which will exhibit characteristic n→π* and π→π* transitions. The substituents on the two aromatic rings will modulate the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

  • The 2'-Methoxy Group: This electron-donating group on the phenyl ring attached to the carbonyl is expected to cause a bathochromic (red) shift in the π→π* transition due to the extension of the conjugated system.

  • The 3,4,5-Trifluorophenyl Group: The fluorine atoms are electron-withdrawing groups. Their effect on the absorption spectrum is more complex and can influence both n→π* and π→π* transitions. Generally, electron-withdrawing groups can cause a hypsochromic (blue) shift.

Based on these structural features, it is anticipated that the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoro groups will result in a unique absorption profile.

Standardized Protocol for UV-Vis Absorption Maximum Determination

To ensure data integrity and reproducibility, the following detailed protocol is provided for determining the UV-Vis absorption maxima of this compound.

Objective: To accurately measure the wavelength(s) of maximum absorbance (λmax) of the target compound in a suitable solvent.

Materials and Equipment:

  • This compound (synthesized and purified)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep1 Accurately weigh the compound prep2 Dissolve in a known volume of solvent to create a stock solution prep1->prep2 prep3 Perform serial dilutions to obtain a range of concentrations prep2->prep3 analysis1 Calibrate the spectrophotometer with the solvent blank prep3->analysis1 analysis2 Record the absorbance spectrum of each dilution from 200-400 nm analysis1->analysis2 analysis3 Identify the wavelength(s) of maximum absorbance (λmax) analysis2->analysis3 data1 Plot absorbance vs. wavelength for each concentration analysis3->data1 data2 Determine the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl) data1->data2

Caption: Workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that does not absorb in the anticipated region of interest (typically above 220 nm for this class of compounds) and in which the compound is readily soluble.[1][2] 95% ethanol is a common choice.[1]

  • Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range (e.g., 200-400 nm).

  • Blanking: Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back in the sample holder.

  • Data Acquisition: Scan the sample and record the absorbance spectrum.

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. If multiple peaks are present, record all λmax values.

Comparative Analysis with Structurally Similar Compounds

While direct data for the target compound is unavailable, we can infer its likely absorption characteristics by comparing it to known propiophenone derivatives.

CompoundKey Structural FeaturesReported λmax (nm)Solvent
Benzophenone Parent aromatic ketone~250 (π→π), ~340 (n→π)Various
2,4,5-Trimethoxypropiophenone Electron-donating methoxy groupsNot specified, but used in synthesisNot specified
Substituted Chalcones α,β-unsaturated ketone systemVaries with substitution (e.g., 300-400 nm)Various
3-Methoxypropiophenone Single electron-donating groupNot specified, but is a known synthetic intermediateNot specified

Data for specific λmax values of these compounds in various solvents can be found in the chemical literature and databases.

The presence of the 2'-methoxy group in the target compound is expected to shift the primary π→π* absorption band to a longer wavelength compared to unsubstituted propiophenone. The trifluorophenyl group's electron-withdrawing nature may lead to a slight blue shift of the n→π* transition.

The Critical Role of the Solvent Environment

The choice of solvent can significantly influence the position of the absorption maxima.[1][3] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize both the non-bonding (n) and π* orbitals.[2][3] This often leads to a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions.[3]

  • Non-Polar Solvents: In non-polar solvents, solute-solvent interactions are weaker, and the absorption spectrum is closer to that of the gaseous state.[2]

G cluster_n_pi n -> π* Transition cluster_n_pi_polar n -> π* Transition (Polar Solvent) cluster_pi_pi π -> π* Transition cluster_pi_pi_polar π -> π* Transition (Polar Solvent) n_ground Ground State (n) n_excited Excited State (π*) n_ground->n_excited ΔE (Non-polar) n_ground_polar Stabilized Ground State n_excited_polar Slightly Stabilized Excited State n_ground_polar->n_excited_polar ΔE' > ΔE (Blue Shift) pi_ground Ground State (π) pi_excited Excited State (π*) pi_ground->pi_excited ΔE (Non-polar) pi_ground_polar Slightly Stabilized Ground State pi_excited_polar More Stabilized Excited State pi_ground_polar->pi_excited_polar ΔE' < ΔE (Red Shift)

Caption: Effect of solvent polarity on electronic transitions.

Therefore, when reporting the λmax of this compound, it is crucial to specify the solvent used. For comparative studies, it is recommended to measure the spectra in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol).

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers to approach the UV-Vis characterization of this compound. By following the detailed experimental protocol and considering the principles of substituent and solvent effects, reliable and meaningful data can be generated.

Future work should focus on the experimental determination of the UV-Vis absorption maxima of this compound in a range of solvents. This empirical data will be invaluable for validating theoretical predictions and for building a more complete understanding of the structure-property relationships of this and related molecules. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could also be employed to predict the electronic transitions and complement the experimental findings.[4][5]

References

  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

  • Pharmaceutical Concepts. (2022). Effect of solvent on UV absorption maxima_ λmax. YouTube. [Link]

  • Scribd. (n.d.). Effect of Solvent: Mahendra G S M.Pharm. [Link]

  • MDPI. (2012). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. [Link]

  • MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • E-Content. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • Bulgarian Chemical Communications. (2014). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. [Link]

  • SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. [Link]

  • ResearchGate. (2023). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Wikipedia. (n.d.). 2,4,5-Trimethoxypropiophenone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.